molecular formula C17H17N3O4S B4065980 4-ethyl-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide

4-ethyl-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B4065980
M. Wt: 359.4 g/mol
InChI Key: LIRNAZLJTXTQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide is an organic compound with a complex structure that includes aromatic rings, nitro groups, and thioamide functionalities

Scientific Research Applications

4-ethyl-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Thioamide Formation: Reaction of the nitro-methoxy aromatic compound with an appropriate thioamide reagent.

    Coupling Reaction: Coupling of the thioamide intermediate with 4-ethylbenzoyl chloride under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the thioamide group to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as tin(II) chloride (SnCl₂) or iron powder in acidic conditions.

    Substitution: Reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H) for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-nitrophenyl)benzamide
  • 4-ethyl-N-(4-methoxyphenyl)benzamide
  • 4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide

Comparison

4-ethyl-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide is unique due to the presence of both a thioamide group and a nitro group on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-ethyl-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-3-11-4-6-12(7-5-11)16(21)19-17(25)18-14-9-8-13(20(22)23)10-15(14)24-2/h4-10H,3H2,1-2H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRNAZLJTXTQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.